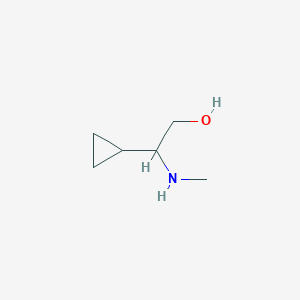

2-Cyclopropyl-2-(methylamino)ethan-1-ol

説明

2-Cyclopropyl-2-(methylamino)ethan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Cyclopropyl-2-(methylamino)ethan-1-ol, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by case studies and research findings.

This compound is characterized by its cyclopropyl structure and a methylamino group. Its molecular formula is C₅H₁₃N, and it has a molecular weight of approximately 85.17 g/mol. The compound exists as a white to pale yellow crystalline solid, stable at room temperature.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Receptor Interaction:

- The compound has shown affinity for serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Studies indicate that modifications to its structure can enhance selectivity and potency at these receptors .

2. Enzyme Inhibition:

- Research suggests that similar compounds exhibit inhibitory effects on several kinases involved in cellular signaling pathways. For instance, the inhibition of SIK (Salt-Inducible Kinase) isoforms has been documented, which may have implications in cancer therapy .

Biological Activities

The compound exhibits a range of biological activities:

1. Antimicrobial Activity:

- Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives have been reported in the range of 2–64 µg/mL .

2. Antitumor Activity:

- Investigations into the antitumor potential of this compound have shown promising results in vitro, with significant cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) studies highlight that specific substitutions can enhance its efficacy against tumor cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

1. Absorption and Distribution:

- The compound demonstrates favorable lipophilicity, which may enhance its ability to penetrate biological membranes and reach target sites within the body.

2. Metabolism:

- Initial studies suggest that metabolic pathways may involve N-demethylation and hydroxylation, leading to active metabolites that contribute to its overall biological effects .

3. Excretion:

- Given its low molecular weight and favorable solubility profile, it is hypothesized that the compound may be efficiently excreted through renal pathways.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

Case Study 1: Antitumor Activity

- A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Behavioral Studies

科学的研究の応用

Neurotransmitter Transport Inhibition

Research indicates that 2-Cyclopropyl-2-(methylamino)ethan-1-ol exhibits significant biological activity by interacting with neurotransmitter transporters, particularly those for serotonin, norepinephrine, and dopamine. This suggests potential applications in treating mood disorders such as depression and anxiety.

Antitumor Activity

A notable study evaluated the compound's effects on human breast cancer cell lines, revealing a dose-dependent reduction in cell viability. The observed IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating promising antitumor properties.

Receptor Interaction

The compound has shown affinity for serotonin receptors, especially the 5-HT2C receptor, which is crucial for mood regulation and appetite control. Structural modifications can enhance its selectivity and potency at these receptors .

Enzyme Inhibition

Similar compounds have demonstrated inhibitory effects on various kinases involved in cellular signaling pathways. For instance, the inhibition of Salt-Inducible Kinase isoforms has been documented, which may have implications for cancer therapy.

Case Studies

| Case Study | Description |

|---|---|

| Antitumor Activity | Evaluated effects on human breast cancer cell lines; showed dose-dependent reduction in cell viability with lower IC50 values compared to standard treatments. |

| Behavioral Studies | Investigated the compound's impact on behavior in animal models; results suggested potential anxiolytic effects through serotonin receptor modulation. |

化学反応の分析

General Reactivity

2-Cyclopropyl-2-(methylamino)ethan-1-ol can undergo various chemical reactions typical of amines and alcohols. Its reactivity is influenced by the steric effects of the cyclopropyl group, which may affect how readily it participates in these reactions compared to more linear structures. The compound is considered stable under standard laboratory conditions but should be handled with care due to its reactivity as an amine.

Reactions Involving the Amine Group

-

Nucleophilic Acylation: Amines can react with acyl chlorides or anhydrides to form amides.

-

Alkylation: The methylamino group can be alkylated with alkyl halides.

-

Reaction with Acids: As an amine, it can react with acids to form salts. For example, this compound is often used as a hydrochloride salt to improve water solubility.

Reactions Involving the Alcohol Group

-

Esterification: Alcohols can react with carboxylic acids or acyl chlorides to form esters.

-

Oxidation: Alcohols can be oxidized to aldehydes or ketones using oxidizing agents.

-

Ether Formation: Alcohols can be converted to ethers through reactions with alkyl halides or other alcohols under acidic conditions.

Cyclopropyl Ring Reactions

While cyclopropane rings are generally stable, they can undergo ring-opening reactions under certain conditions, such as strong acid or catalytic hydrogenation .

Potential Chemical Reactions

Tert-butyl N-[2-cyclopropyl-2-(methylamino)ethyl]carbamate can undergo different chemical reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized, leading to the formation of corresponding oxides or hydroxylated derivatives.

-

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

-

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclopropyl group, using reagents like alkyl halides or acyl chlorides.

特性

IUPAC Name |

2-cyclopropyl-2-(methylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6(4-8)5-2-3-5/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUUUYGNBAASII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。